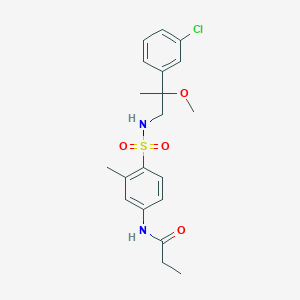
N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions, including substitution, elimination, and addition reactions .Scientific Research Applications
Synthetic Methodologies and Polymer Research
- The development of synthetic methodologies for α,β-unsaturated N-methoxy-N-methylamide compounds highlights the interest in creating compounds with specific chemical structures for various applications, including materials science and pharmaceuticals (Beney, Boumendjel, & Mariotte, 1998).
- Research on the RAFT polymerization of N-isopropylacrylamide (NIPAM) underscores the significance of controlled polymerization techniques in producing polymers with precise properties, potentially relevant for drug delivery systems (Convertine et al., 2004).
Antimicrobial and Antipathogenic Activities
- Studies have demonstrated the synthesis and antipathogenic activity of thiourea derivatives, showing significant effects on bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Drug Synthesis and Characterization
- The synthesis of Lercanidipine Hydrochloride, involving multiple steps of chemical reactions, showcases the complex processes involved in creating pharmaceutical compounds, which may share similarities with the synthesis pathways of other drug molecules (Guo-ping, 2005).
Cancer Research and Drug Design
- A novel sulfonamide agent, MPSP-001, was found to exhibit potent activity against human cancer cells in vitro by disrupting microtubule formation, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Liu et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, enzyme regulation, and cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-5-19(24)23-17-9-10-18(14(2)11-17)28(25,26)22-13-20(3,27-4)15-7-6-8-16(21)12-15/h6-12,22H,5,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJQFJXDZUBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
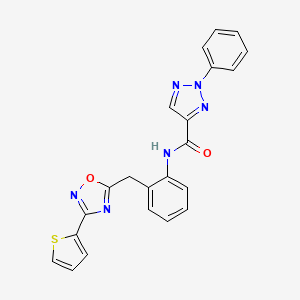
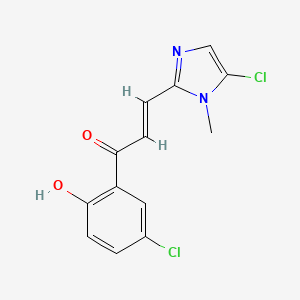
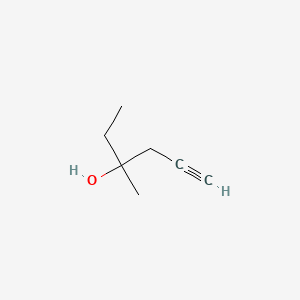
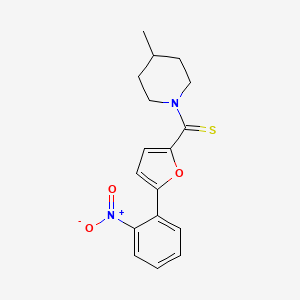
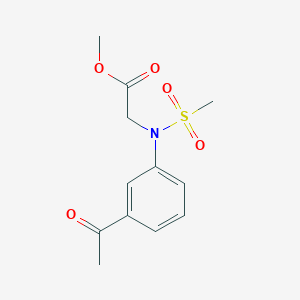
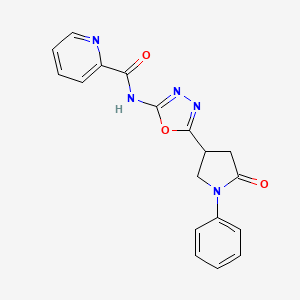
![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)
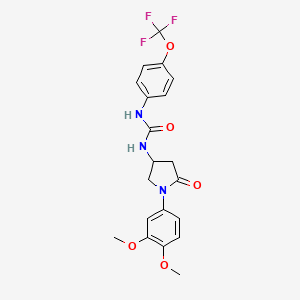
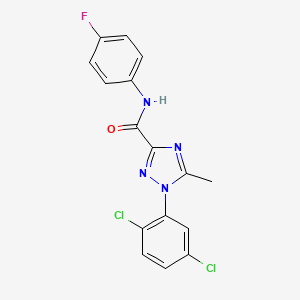
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)

